n-Acetyl-2-cyanoacetamide
Overview
Description
n-Acetyl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of an acetyl group attached to the nitrogen atom and a cyano group attached to the carbon atom adjacent to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Acetyl-2-cyanoacetamide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions typically involve heating the mixture to a temperature of around 70-80°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: n-Acetyl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.
Substitution Reactions: The active methylene group in this compound can undergo nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: It can be used as a precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of bases such as piperidine or pyridine and solvents like ethanol or methanol.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild heating.
Cyclization Reactions: Often require the use of catalysts such as Lewis acids and elevated temperatures.
Major Products Formed:
Condensation Reactions: Substituted alkenes and enones.
Substitution Reactions: Alkylated or acylated derivatives.
Cyclization Reactions: Various heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.
Scientific Research Applications
n-Acetyl-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of n-Acetyl-2-cyanoacetamide is primarily based on its ability to act as a nucleophile in various chemical reactions. The presence of the cyano and acetyl groups enhances its reactivity, allowing it to participate in a wide range of transformations. In biological systems, its derivatives can interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
n-Cyanoacetamide: Lacks the acetyl group, making it less reactive in certain condensation and cyclization reactions.
n-Acetylglycine: Contains an acetyl group but lacks the cyano group, resulting in different reactivity and applications.
n-Acetyl-2-cyanopropionamide: Similar structure but with an additional methyl group, leading to variations in reactivity and properties.
Uniqueness: n-Acetyl-2-cyanoacetamide is unique due to the presence of both the acetyl and cyano groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various heterocyclic compounds makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-acetyl-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-5(9)2-3-6/h2H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSYGUEXUKMQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284186 | |
Record name | n-acetyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-83-8 | |
Record name | N-Acetyl-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6275-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-2-cyanoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-acetyl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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